molecular formula C39H36N2O4 B613514 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid CAS No. 1217809-38-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid

Cat. No. B613514
M. Wt: 596,73 g/mole
InChI Key: RXKBBKLPMHPIKD-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C39H36N2O4 and its molecular weight is 596,73 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass-Derived Chemicals in Drug Synthesis

Biomass-derived levulinic acid (LEV) and its derivatives, which share structural similarities with the compound due to the presence of carbonyl and carboxyl functional groups, have been identified as key building blocks in drug synthesis. LEV and its derivatives can be used to synthesize a variety of value-added chemicals, demonstrating flexibility, diversity, and uniqueness in drug synthesis. This approach not only reduces the cost of drug synthesis but also makes the reactions cleaner, highlighting untapped potential in the field of medicine (Zhang et al., 2021).

Amino Acid Derivatives in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in peptide studies are significant, showcasing the importance of specific amino acid derivatives in analyzing backbone dynamics and peptide secondary structure. This underlines the broader utility of amino acid derivatives in biomedical research, including their role in interacting with membranes and studying peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Methionine and Its Analogs in Nutrition and Physiology

Research on methionine and its analogs, such as DL-methionine (DL-Met) and 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), provides insights into their chemical, metabolic, nutritional, and statistical aspects of bioefficacy. These studies are crucial for understanding the bioefficacy of methionine sources in monogastric animals, offering perspectives on their absorption, enzymatic conversion, and utility in animal feeds, which is relevant to the broader field of amino acid research and applications (Vázquez-Añón et al., 2017).

Functionalization of Quantum Dots

The functionalization of quantum dots using amino acids, including strategies and properties of the resultant functionalized quantum dots, reveals the intersection of chemistry and nanotechnology. This application highlights the enhancement of electronic and optical properties of quantum dots for fabricating optoelectronic devices, showcasing the multidisciplinary applications of amino acid derivatives (Ravi et al., 2021).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKBBKLPMHPIKD-PSXMRANNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid

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